

The history of Cryptosporiopsin A research.

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Compound of Interest

Compound Name: *Cryptosporiopsin A*

Cat. No.: B1469635

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An In-Depth Technical Guide to the History of **Cryptosporiopsin A** Research

This technical guide provides a comprehensive overview of the historical research on **Cryptosporiopsin A**, a dihydroisocoumarin first isolated from the fungus *Cryptosporiopsis* sp. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.

Discovery and Structural Elucidation

Cryptosporiopsin A was first reported in 1967 by G.M. Strunz and his colleagues. The compound was isolated from cultures of a *Cryptosporiopsis* sp. fungus, which was found as an endophyte in the bark of a balsam fir tree (*Abies balsamea*). The initial research focused on the elucidation of its chemical structure.

Through a combination of spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with chemical degradation studies, the structure of **Cryptosporiopsin A** was determined to be 3,4-dihydro-8-hydroxy-3-methylisocoumarin-5-carboxylic acid methyl ester.

Quantitative Data

The following table summarizes the key quantitative data reported in the early research on **Cryptosporiopsin A**.

Table 1: Physicochemical and Biological Data for **Cryptosporiopsin A**

Parameter	Value
Physical Properties	
Molecular Formula	C ₁₂ H ₁₂ O ₅
Molecular Weight	236.22 g/mol
Melting Point	152-154 °C
Spectroscopic Data	
UV λ _{max} (EtOH)	248 nm (ε 11,500), 315 nm (ε 5,200)
Biological Activity (Antifungal)	
Minimum Inhibitory Concentration (MIC) against <i>Candida albicans</i>	100 µg/mL
MIC against <i>Aspergillus niger</i>	100 µg/mL

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of **Cryptosporiopsin A** as described in the initial discovery.

Fungal Cultivation and Extraction

- Cultivation: The *Cryptosporiopsis* sp. fungus was grown in a liquid medium containing glucose, peptone, and yeast extract for several weeks at room temperature.
- Extraction: The culture filtrate was acidified with hydrochloric acid and then extracted with chloroform. The chloroform extract was then concentrated under reduced pressure.

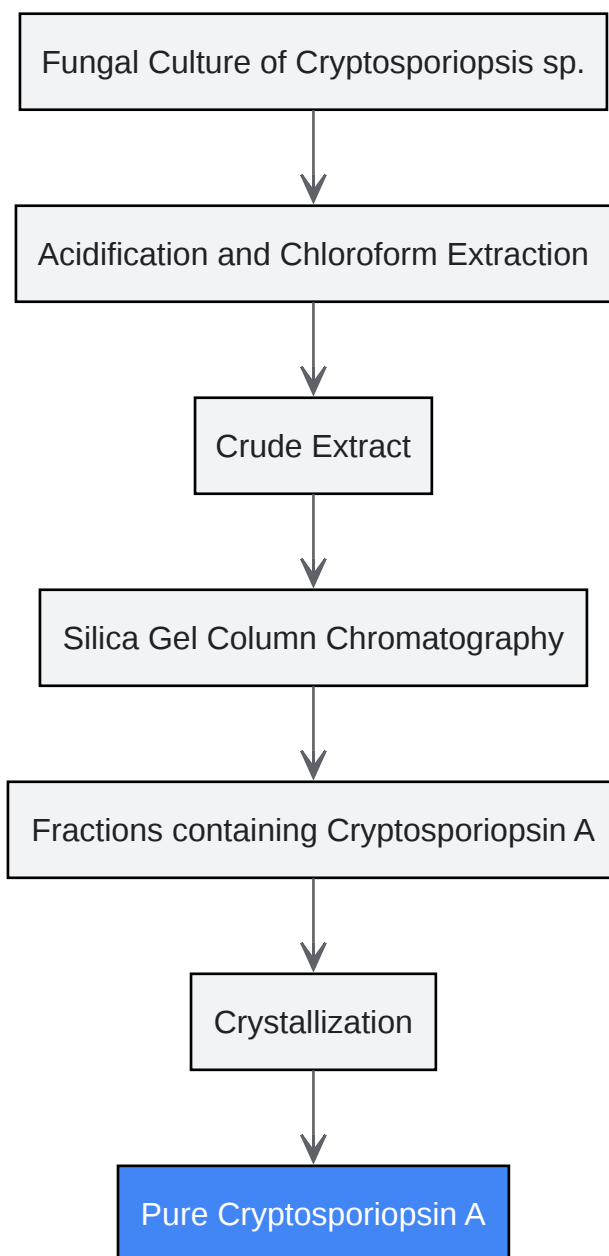
Purification

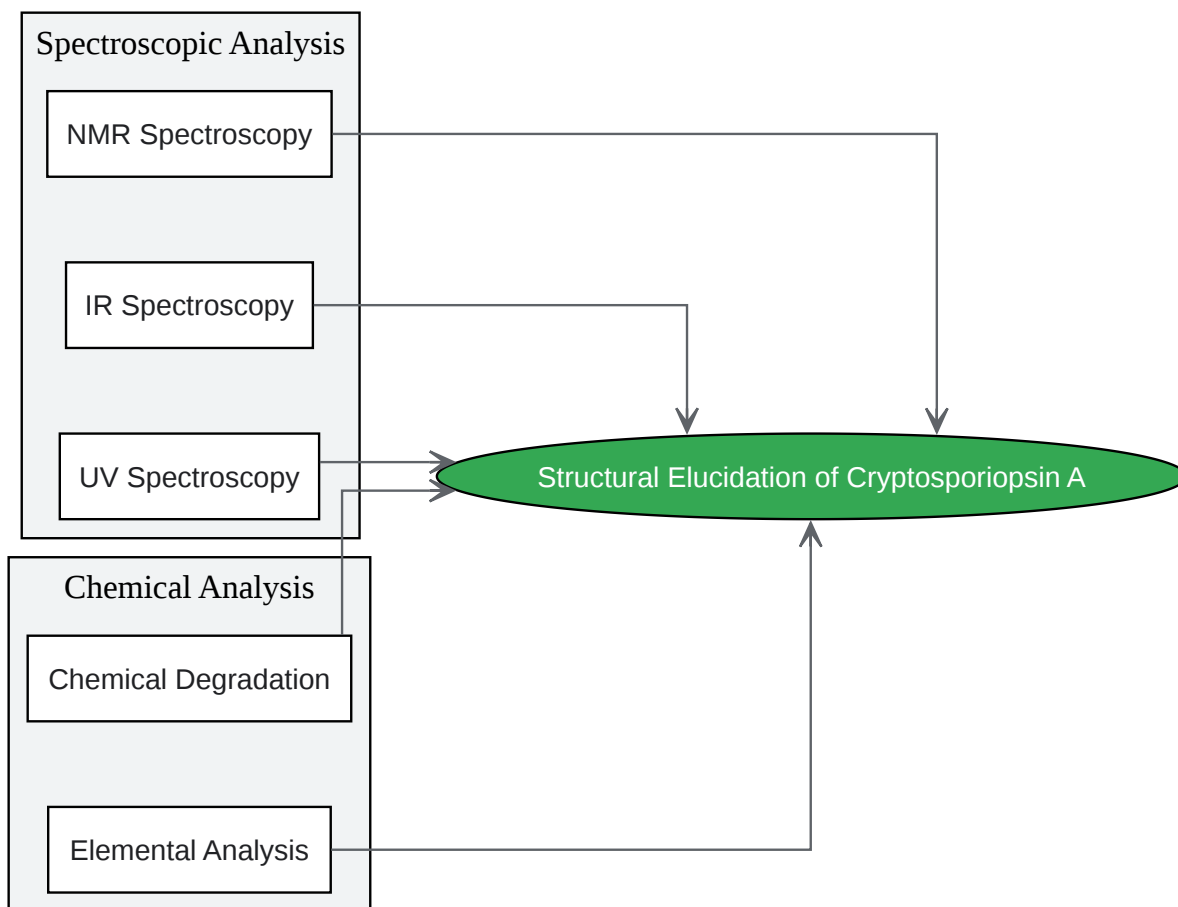
- Column Chromatography: The crude extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of increasing polarity, starting with benzene and gradually adding acetone.

- Crystallization: The fractions containing **Cryptosporiopsin A** were combined, and the solvent was evaporated. The resulting solid was recrystallized from a mixture of benzene and petroleum ether to yield pure, crystalline **Cryptosporiopsin A**.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and characterization of **Cryptosporiopsin A**.





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